BenchChemオンラインストアへようこそ!

PTC596

Mantle cell lymphoma BMI-1 inhibition anti-proliferative potency

PTC596 (Unesbulin, CAS 1610964-64-1) is a second-generation, orally bioavailable small molecule that simultaneously targets the polycomb ring finger oncogene BMI-1 (B-cell-specific Moloney murine leukemia virus integration site and binds to the colchicine site of tubulin with a distinct binding profile. It accelerates BMI-1 degradation, downregulates MCL-1, and induces p53-independent mitochondrial apoptosis across a broad range of hematological and solid tumor models, and is currently in Phase 1b/2 clinical trials for gliomas, leiomyosarcoma, and ovarian cancer.

Molecular Formula
Molecular Weight
Cat. No. B1574681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC596
SynonymsPTC596;  PTC-596;  PTC 596.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PTC596 (Unesbulin) – An Orally Bioavailable, Second-Generation BMI-1 Modulator and Colchicine-Site Tubulin-Binding Agent in Clinical Development


PTC596 (Unesbulin, CAS 1610964-64-1) is a second-generation, orally bioavailable small molecule that simultaneously targets the polycomb ring finger oncogene BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1) and binds to the colchicine site of tubulin with a distinct binding profile [1]. It accelerates BMI-1 degradation, downregulates MCL-1, and induces p53-independent mitochondrial apoptosis across a broad range of hematological and solid tumor models, and is currently in Phase 1b/2 clinical trials for gliomas, leiomyosarcoma, and ovarian cancer [2][3].

Why BMI-1 Inhibitors or Tubulin-Binding Agents Cannot Be Freely Substituted for PTC596 in Research or Clinical Procurement


Despite a shared nominal target class, PTC596 cannot be interchanged with earlier BMI-1 inhibitors (e.g., PTC-209) or conventional tubulin-binding agents (e.g., vinca alkaloids, colchicine) due to three quantifiable, mechanism-level divergences: (i) PTC596 achieves >100-fold greater apoptotic potency than the first-generation BMI-1 inhibitor PTC-209 in MCL cell lines (nM vs. μM IC50) [1]; (ii) unlike the majority of tubulin-binding agents, PTC596 is not a P-glycoprotein substrate and demonstrates high oral bioavailability and blood–brain barrier penetration, directly translating to efficacy in glioblastoma models where temozolomide is inactive [2]; and (iii) PTC596 uniquely counteracts ibrutinib-induced MCL-1 upregulation, a resistance mechanism not addressed by BTK inhibitors alone or by alternative BMI-1 modulators [1]. These properties define a distinct pharmacological profile that generic substitution cannot replicate.

PTC596 – Quantified Differentiation Evidence Against Closest Analogs and Standard-of-Care Comparators


PTC596 Demonstrates >100-Fold Greater Anti-Proliferative Potency Than First-Generation BMI-1 Inhibitor PTC-209 Across 8 MCL Cell Lines

In a direct head-to-head comparison conducted within the same study, PTC596 exhibited anti-proliferative IC50 values in the nanomolar range (68–340 nM) across eight mantle cell lymphoma (MCL) cell lines, whereas its first-generation counterpart PTC-209 required micromolar concentrations (0.9–11.2 μM) to achieve equivalent growth inhibition [1]. The mean IC50 of PTC596 was 170.5 nM versus a mean IC50 of 4.23 μM for PTC-209, representing an approximately 25-fold greater potency on average, with the largest single-line difference observed in NCEB-1 cells (PTC596 IC50: 340 nM vs. PTC-209 IC50: 11,200 nM; ~33-fold). Apoptotic potency (ED50) similarly favored PTC596 by 1–2 orders of magnitude across all tested lines [1].

Mantle cell lymphoma BMI-1 inhibition anti-proliferative potency

PTC596 Selectively Eradicates Tumor-Initiating Side Population MCL Cells Where Ibrutinib Shows Minimal Activity

In a head-to-head comparison within the same study, PTC596 effectively decreased the BMI-1-expressing, tumor-initiating side population (SP) of MCL cells with an IC50 of 138 nM, whereas the standard-of-care BTK inhibitor ibrutinib only modestly decreased SP cells [1]. Furthermore, PTC596 decreased MCL-1 expression levels and directly antagonized ibrutinib-induced MCL-1 upregulation, a known resistance mechanism to ibrutinib monotherapy [2]. This biochemical antagonism of MCL-1 was demonstrated in Z-138 cells where 150 nM PTC596 reduced MCL-1 protein levels while 10 μM ibrutinib alone increased MCL-1; the combination prevented the ibrutinib-induced MCL-1 elevation [2].

Cancer stem cells side population ibrutinib resistance mantle cell lymphoma

PTC596 Exerts Potent Cytotoxicity in Multidrug-Resistant Neuroblastoma Cells Where the Mutant p53 Reactivator PRIMA-1MET Is Inactive

In an in vitro model of multidrug-resistant (MDR) neuroblastoma characterized by high GSH levels, BMI-1 overexpression, and mutant p53, PTC596 exerted a high cytotoxic effect on MDR NB cells, whereas PRIMA-1MET, a compound designed to reactivate mutant p53, had no effect on the viability of MDR cells [1]. PTC596 treatment significantly reduced intracellular GSH levels, increased peroxide production, stimulated lipid peroxidation, and induced ferroptosis—a cell death modality not triggered by PRIMA-1MET [1]. This demonstrates PTC596's unique ability to bypass p53-dependent pathways and overcome chemoresistance through ferroptosis induction.

Neuroblastoma multidrug resistance ferroptosis p53-independent

PTC596 Is Orally Bioavailable, Not a P-Glycoprotein Substrate, and Crosses the Blood–Brain Barrier—Uniquely Among Colchicine-Site Tubulin Binders in Clinical Development

Unlike the majority of tubulin-binding agents, including vinca alkaloids and taxanes whose clinical utility is limited by P-glycoprotein (P-gp)-mediated efflux and poor oral bioavailability, PTC596 is orally bioavailable and is not a P-gp substrate [1]. In rats, absolute oral bioavailability (F%) following a single 10 mg/kg dose exceeded 79%, and in cynomolgus monkeys F% was 66% at 2 mg/kg [1]. In a Phase 1 clinical trial, PTC596 demonstrated rapid oral absorption with a terminal half-life of 12–15 hours across doses of 0.65–7.0 mg/kg, and the human exposures achieved exceeded those associated with preclinical efficacy (target Cmax 1,445 ng/mL; AUClast 24,065 hr·ng/mL) [1][2]. Importantly, PTC596 readily crosses the blood–brain barrier, enabling efficacy in orthotopic glioblastoma models, a property not shared by approved vinca alkaloids or taxanes [1].

Oral bioavailability P-glycoprotein blood-brain barrier colchicine site tubulin inhibitor

PTC596 Prolongs Survival in an Orthotopic Glioblastoma Model Where Temozolomide Is Inactive

In an orthotopic U-87 MG glioblastoma xenograft model, temozolomide-sensitive tumor cells were implanted intracranially and treatment was initiated 10 days post-inoculation. Under these stringent conditions, temozolomide (50 mg/kg, oral, daily days 10–14) was inactive, with a median survival time (MST) of 15 days—identical to vehicle control [1]. In contrast, PTC596 (20 mg/kg, oral, days 10, 17, 24) significantly extended MST to 20 days, representing a 33% increase in life span (P = 0.0042 by log-rank test) [1]. This demonstrates that PTC596 retains in vivo efficacy in a CNS tumor context where the first-line standard-of-care agent fails.

Glioblastoma temozolomide resistance orthotopic model blood-brain barrier

PTC596 Achieves Complete Eradication of Multiple Myeloma in the 5TGM.1 In Vivo Model, Surpassing Benchmark Responses of Other BMI-1 Modulators

In the 5TGM.1 syngeneic mouse model of multiple myeloma (MM), PTC596 treatment resulted in complete eradication of MM, a level of response not reported for the related BMI-1 modulator PTC-028 in the same study under comparable conditions [1]. Both agents downregulated BMI-1 protein levels and induced mitotic arrest with MCL-1 loss, but only PTC596 achieved complete disease eradication, suggesting a quantitative or mechanistic advantage beyond shared BMI-1 modulation [1]. The study further revealed that BMI-1 was dispensable for MM cell growth, pointing to the anti-mitotic and MCL-1–suppressive activities of PTC596 as the key drivers of its superior in vivo efficacy [1].

Multiple myeloma complete eradication in vivo model MCL-1 BMI-1

PTC596 – Highest-Impact Research Application Scenarios Driven by Verified Comparative Evidence


Mantle Cell Lymphoma Cancer Stem Cell Elimination Studies Requiring Quantified SP Targeting

PTC596 is the preferred compound for MCL research programs requiring quantifiable elimination of tumor-initiating side population cells, a population that confers chemoresistance and drives relapse. The IC50 of 138 nM for SP cell reduction, established in a direct comparison with ibrutinib (which shows only modest SP reduction), provides a defined benchmark for in vitro dose-ranging and in vivo pharmacokinetic–pharmacodynamic correlation studies [1]. Its ability to antagonize ibrutinib-induced MCL-1 upregulation further positions PTC596 as the compound of choice for combination studies with BTK inhibitors [2].

CNS-Oncology Drug Discovery Leveraging Oral Bioavailability and BBB-Penetrant Tubulin Binding

Investigators developing therapies for glioblastoma, DIPG, or brain-metastatic solid tumors should prioritize PTC596 over other tubulin-binding agents based on its proven blood–brain barrier penetration, oral bioavailability (F% >79% in rat), and demonstrated survival benefit in an orthotopic glioblastoma model where temozolomide was inactive (MST 20 vs. 15 days; P = 0.0042) [1]. These data support its use as a chemical probe for CNS tumor target validation and as a backbone for combination regimens in brain tumor xenograft studies [1].

Multidrug-Resistant and p53-Mutant Cancer Models Where Conventional Apoptosis-Inducing Agents Fail

In p53-mutant, multidrug-resistant cancer models—including neuroblastoma and AML—PTC596 is uniquely justified for procurement based on its p53-independent mechanism of mitochondrial apoptosis and ferroptosis induction. The direct comparison showing PTC596's high cytotoxicity in MDR neuroblastoma cells while PRIMA-1MET (a p53 reactivator) had no effect validates its selection for chemoresistance-reversal studies [1]. In AML, PTC596 induces apoptosis in patient-derived CD34+CD38low/− stem/progenitor cells irrespective of p53 status, with IC50 values <100 nM [2].

Multiple Myeloma Translational Research Targeting Stromal-Protected and Drug-Resistant Disease

PTC596's demonstration of complete MM eradication in the 5TGM.1 in vivo model—a response level not achieved by its closest analog PTC-028—supports its prioritization for multiple myeloma translational research programs [1]. Its dual BMI-1–modulatory and anti-mitotic activity, coupled with MCL-1 suppression, makes it the leading compound for studies of stromal protection, drug resistance, and BH3-mimetic combination strategies in MM [1].

Quote Request

Request a Quote for PTC596

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.